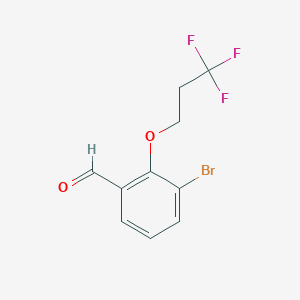

(S)-1-Boc-3-acetylpiperidine

Descripción general

Descripción

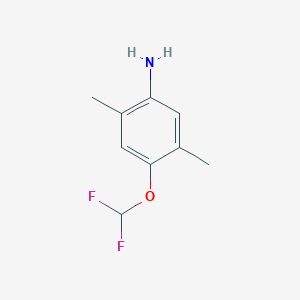

(S)-1-Boc-3-acetylpiperidine is an important synthetic intermediate used in the preparation of various drugs and pharmaceuticals. It is a chiral secondary amine, which is derived from piperidine and is used in a variety of synthetic reactions. It has been used in the synthesis of various drugs, such as analgesics, anticonvulsants, antibiotics, and anti-inflammatory agents. In addition, it is used in the preparation of other compounds, such as amino acids, peptides, and carbohydrates.

Aplicaciones Científicas De Investigación

Versatile Building Block for Synthesis

(S)-1-Boc-3-acetylpiperidine serves as a versatile building block in the synthesis of compounds with potential for biological activity. A notable application includes its use in the straightforward and scalable synthesis of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, which further facilitates the synthesis of 4-substituted 3-aminopiperidines. These compounds demonstrate high potential for biological activity, highlighting the importance of (S)-1-Boc-3-acetylpiperidine in facilitating complex synthetic processes starting from simple materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Catalysis in Mannich Reactions

Another significant application is in catalysis, where phosphoric acid derivatives of (S)-1-Boc-3-acetylpiperidine are utilized as highly effective catalysts for the direct addition of acetyl acetone to N-Boc-protected arylimines. This process is beneficial for constructing beta-aminoketones under mild conditions, thereby providing an attractive pathway for the synthesis of various phenylglycine derivatives (Uraguchi & Terada, 2004).

DNA Interaction and Anticancer Potential

In the realm of biochemistry, derivatives of (S)-1-Boc-3-acetylpiperidine, such as axially substituted silicon (IV) phthalocyanine and naphthalocyanines with 1-acetylpiperazine units, have been synthesized and studied for their DNA binding, topoisomerases inhibitory, and cytotoxic effects. These studies demonstrate the potential of these compounds as anticancer drugs due to their ability to bind to DNA, inhibit topoisomerase enzymes, and show cytotoxicity against various carcinoma cell lines (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

Intermediate for Metabolic Modulators

Furthermore, (S)-1-Boc-3-acetylpiperidine is pivotal in the synthesis of GLP-1 receptor agonists, such as Boc5, which has shown to restore glycemic control and induce weight loss in diet-induced obese mice. This application underscores its value in developing therapeutic agents targeting obesity and diabetes through non-peptidic GLP-1R agonism (He, Su, Gao, Johansson, Liu, Wu, Liao, Young, Bártfai, & Wang, 2010).

Catalytic Inhibition of Human Topoisomerases

Additionally, acetyl derivatives of boswellic acids, synthesized utilizing (S)-1-Boc-3-acetylpiperidine, have been identified as novel inhibitors of human topoisomerases I and IIalpha. These findings are crucial for the development of effective cytotoxic agents acting through the inhibition of topoisomerase activity, providing a novel approach to cancer therapy (Syrovets, Büchele, Gedig, Slupsky, & Simmet, 2000).

Propiedades

IUPAC Name |

tert-butyl (3S)-3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDISJMZFQAYKG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-3-acetylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)

![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)